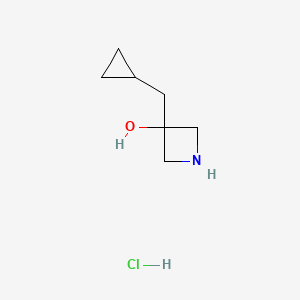

3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride

Description

3-Hydroxyazetidine hydrochloride (CAS 18621-18-6), also known as azetidin-3-ol hydrochloride, is a four-membered saturated heterocyclic compound featuring a hydroxyl (-OH) group at the 3-position of the azetidine ring. Its molecular formula is C₃H₈ClNO, with a molecular weight of 109.55 g/mol . Key properties include a melting point of 85–92°C and solubility in water, DMSO, and methanol .

This compound is hygroscopic and requires storage under inert gas . It serves as a critical intermediate in pharmaceutical synthesis, notably for Baricitinib, a Janus kinase inhibitor used in autoimmune disease treatment . Synthesis methods involve reactions with halogenated precursors (e.g., 2-bromomethyl-5-chlorobenzonitrile) in solvents like dichloromethane or 1,2-dimethoxyethane, achieving yields up to 85% under optimized conditions .

Safety data indicate hazards such as skin/eye irritation and respiratory sensitization, necessitating precautions during handling .

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

3-(cyclopropylmethyl)azetidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c9-7(4-8-5-7)3-6-1-2-6;/h6,8-9H,1-5H2;1H |

InChI Key |

ZHBYVFVVQOUBET-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2(CNC2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach from Epichlorohydrin and Benzylamine Derivatives

A patented method for synthesizing 3-hydroxy-azetidine hydrochloride, which is structurally related to 3-(cyclopropylmethyl)azetidin-3-OL hydrochloride, provides a robust framework adaptable for the cyclopropylmethyl derivative. The method involves:

Step 1: Intermediate Formation via Ring Opening

Benzylamine is dissolved in water and cooled to 0–5 °C. Epichlorohydrin (or a suitably substituted epoxide) is slowly added to the solution, maintaining the temperature to control the exothermic reaction. The nucleophilic ring opening of the epoxide by benzylamine yields an intermediate amino alcohol.

Step 2: Ring Closure to Form Azetidine Ring

The intermediate is dissolved in acetonitrile, and sodium carbonate is added as a base to promote intramolecular cyclization, forming the azetidine ring. The reaction is refluxed for approximately 12 hours, followed by cooling and filtration to isolate 1-benzyl-3-hydroxyazetidine.

Step 3: Hydrogenolysis and Hydrochloride Salt Formation

The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon in methanol under hydrogen atmosphere. After reaction completion, filtration removes the catalyst, and the product is concentrated and precipitated with ethyl acetate to yield 3-hydroxy-azetidine hydrochloride as a white solid.

This method offers advantages of a short production period (approximately 2 days), high yield (around 88%), and low energy consumption compared to older methods using benzhydrylamine and longer reaction times.

Adaptation for 3-(Cyclopropylmethyl) Substitution

For the cyclopropylmethyl substitution at the azetidine 3-position, the starting materials and reaction conditions are modified to incorporate the cyclopropylmethyl group. This can be achieved by:

Using cyclopropylmethyl-substituted amines or epoxides as starting materials.

Employing acylation or alkylation reactions on azetidin-3-ol intermediates to introduce the cyclopropylmethyl moiety.

One approach described in related synthetic protocols involves the preparation of cyclopropanecarboxylic acid derivatives followed by coupling with amino alcohols under controlled conditions.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Benzylamine + Epichlorohydrin, H2O, 0–5 °C, 12 h | Intermediate amino alcohol | Control temperature to avoid side reactions |

| 2 | Intermediate + Na2CO3, Acetonitrile, reflux, 12 h | 1-Benzyl-3-hydroxyazetidine | Intramolecular cyclization |

| 3 | Hydrogenation: Pd/C, MeOH, H2, 8 h + HCl | 3-Hydroxyazetidine hydrochloride | Removal of benzyl group, salt formation |

For the cyclopropylmethyl analog, substitution occurs on the amine or epoxide precursor accordingly.

Analytical Data and Purity Assessment

The purity of intermediates and final products is typically monitored by High-Performance Liquid Chromatography (HPLC), with reported purities exceeding 95% for intermediates and final hydrochloride salts.

Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the presence of the azetidine ring and cyclopropylmethyl substitution.

Comparative Table of Preparation Methods

Notes on Industrial and Laboratory Scale Preparation

The benzylamine/epichlorohydrin route is industrially favorable due to cost-effective reagents and relatively mild conditions.

The hydrogenation step requires appropriate handling of palladium catalysts and hydrogen gas, necessitating safety measures.

Purification by crystallization of hydrochloride salts enhances product stability and eases handling.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted azetidine derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methylazetidin-3-ol Hydrochloride (CAS 124668-46-8)

- Substituent : Methyl (-CH₃) at the 3-position.

- Molecular Formula: C₄H₁₀ClNO; MW: 123.58 g/mol (calculated).

- Applications include research use in medicinal chemistry for probing steric effects in small-molecule drug design .

3-(1,1-Difluoro-2-hydroxyethyl)azetidin-3-ol Hydrochloride (CAS 2567502-67-2)

- Substituent : A difluoro-hydroxyethyl (-CH₂CF₂OH) side chain.

- Molecular Formula: C₅H₁₀ClF₂NO₂; MW: 189.6 g/mol .

- Key Differences :

3-(Oxolan-3-yl)azetidine Hydrochloride (CAS 1795438-09-3)

- Substituent : Oxolan-3-yl (tetrahydrofuran-derived) group.

- Molecular Formula: C₇H₁₄ClNO; MW: 163.65 g/mol .

- Used in peptide-mimetic drug development .

Core Structure Modifications: Azetidine vs. Piperidine

3-Methylpiperidin-3-ol Hydrochloride (CAS 955028-98-5)

- Core Structure : Six-membered piperidine ring.

- Molecular Formula: C₆H₁₄ClNO; MW: 151.63 g/mol (calculated) .

- Key Differences :

Functional Group Analogues: Hydroxyl vs. Cyclopropylmethyl

Naltrexone Hydrochloride (CAS 16676-29-2)

- Core Structure : Morphinan skeleton with a cyclopropylmethyl group.

- Molecular Formula: C₂₀H₂₃NO₄·HCl; MW: 377.86 g/mol .

- Key Differences :

Comparative Data Table

Key Research Findings

- Ring Strain and Bioactivity : Azetidine’s four-membered ring induces higher strain than piperidine, which may enhance reactivity but reduce metabolic stability .

- Substituent Effects : Hydroxyl groups improve solubility (e.g., azetidin-3-ol’s use in hydrophilic intermediates), while fluorinated or alkyl groups optimize lipophilicity for CNS penetration .

- Safety Profiles : Azetidin-3-ol hydrochloride’s hygroscopicity and irritancy contrast with naltrexone’s well-characterized clinical safety .

Biological Activity

3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride is a chemical compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention due to its unique cyclopropylmethyl substituent, which enhances its chemical reactivity and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: CHClN\O

- Molecular Weight: Approximately 163.65 g/mol

- Solubility: The hydrochloride form significantly improves solubility in water, facilitating various applications in medicinal chemistry.

Synthesis Methods

The synthesis of 3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride typically involves several steps that ensure high yield and purity. A notable method includes:

- Preparation of Intermediate Product: Using epichlorohydrin as a starting material.

- Formation of 1-benzyl-3-hydroxyazetidine: Achieved through a series of reactions involving benzylamine.

- Final Product Isolation: Hydrogenation and crystallization processes yield the hydrochloride form with high purity (>98%) and yield (>90%) .

The biological activity of 3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on enzyme mechanisms, particularly in the context of pharmacological applications.

Case Studies and Research Findings

-

Antimicrobial Activity:

- Studies indicate that azetidine derivatives exhibit significant antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The presence of the cyclopropylmethyl group may enhance the compound's ability to penetrate bacterial membranes .

-

Cytotoxicity and Antiproliferative Effects:

- Research has shown that derivatives of azetidine can exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy. For example, compounds similar to 3-(Cyclopropylmethyl)azetidin-3-OL have demonstrated antiproliferative activity against human colorectal adenocarcinoma cell lines .

-

Neuroprotective Effects:

- There is emerging evidence suggesting that azetidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The specific mechanisms are still under investigation but may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Azetidine | Four-membered ring | Lacks substituents like cyclopropylmethyl |

| 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride | Four-membered ring | Different functional groups affecting reactivity |

| 3-(Hydroxymethyl)pyrrolidine | Five-membered ring | Different ring size leading to distinct properties |

| 3-(Hydroxymethyl)aziridine | Three-membered ring | More strained structure compared to azetidine |

The unique cyclopropylmethyl substituent in 3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride enhances its reactivity and biological activity compared to other azetidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.